(3-nitrophenyl)hydrazine dihydrochloride CAS 636-95-3 properties
(3-nitrophenyl)hydrazine dihydrochloride CAS 636-95-3 properties
Technical Whitepaper: (3-Nitrophenyl)hydrazine Dihydrochloride Reagent Profile, Synthetic Utility & Analytical Applications
Executive Summary
(3-Nitrophenyl)hydrazine dihydrochloride (CAS 636-95-3) is a specialized hydrazine derivative acting as a pivotal "molecular handle" in both organic synthesis and bioanalytical chemistry.[1][2][3] While historically utilized as a precursor for nitro-substituted indoles via the Fischer Indole Synthesis, its utility has evolved significantly. Today, it serves as a high-performance derivatizing agent for Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the ultrasensitive detection of carboxylic acids and short-chain fatty acids (SCFAs) in complex metabolomic matrices. This guide details its physicochemical properties, mechanistic pathways, and validated experimental protocols.
Chemical Profile & Properties[1][2][4][5][6][7][8]
Identity:
-
IUPAC Name: (3-Nitrophenyl)hydrazine hydrochloride[1][2][4][5][6][7]
-
Molecular Formula: C₆H₇N₃O₂[5] · HCl
-
Appearance: Yellow to orange/brown crystalline powder
-
Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in non-polar organic solvents (hexanes, toluene).
Physicochemical Data Table:
| Property | Value | Note |
| Melting Point | 210–231°C (dec.)[4] | Decomposes upon melting; purity dependent. |
| pKa (Hydrazine) | ~5.2 | Protonation occurs at the terminal nitrogen. |
| Electronic Effect | Strong Electron Withdrawing | The meta-nitro group deactivates the aromatic ring, influencing nucleophilicity. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic and light-sensitive. Store under Argon/Nitrogen. |
| Stability | Moderate | Prone to oxidation in air; forms diazonium tars if left in solution. |
Synthetic Utility: The Fischer Indole Synthesis
The most robust synthetic application of CAS 636-95-3 is the preparation of nitro-functionalized indoles. The presence of the nitro group at the meta position of the hydrazine presents a classic regioselectivity challenge during the [3,3]-sigmatropic rearrangement.
Mechanistic Insight: In the Fischer Indole Synthesis, the meta-nitro substituent leads to the formation of two isomeric indoles: the 4-nitroindole and the 6-nitroindole . The electronic withdrawing nature of the nitro group generally disfavors the formation of the hydrazone intermediate compared to electron-rich hydrazines, requiring stronger acidic conditions (e.g., H₂SO4/EtOH or Polyphosphoric acid).
Regioselectivity Rule:
-
Cyclization at the para position (relative to nitro)
6-Nitroindole (Major product often observed due to less steric hindrance). -
Cyclization at the ortho position
4-Nitroindole (Minor product).
Visualization: Fischer Indole Mechanism
The following diagram illustrates the pathway from hydrazone formation to the final indole via the key ene-hydrazine intermediate.[8][9][10]
Caption: Mechanistic pathway of Fischer Indole Synthesis using 3-nitrophenylhydrazine.
Modern Application: LC-MS Derivatization
In modern drug development and metabolomics, CAS 636-95-3 (often abbreviated as 3-NPH ) is the gold standard for derivatizing carboxylic acids.
Why Use 3-NPH?
-
Ionization Efficiency: Carboxylic acids ionize poorly in ESI-MS (Electrospray Ionization). Converting them to 3-nitrophenylhydrazides introduces a nitrogenous moiety that enhances negative mode ionization.
-
Isotopic Labeling: 3-NPH is readily available in stable isotope forms (
-3-NPH), allowing for precise internal standardization in quantitative metabolomics. -
Stability: The resulting hydrazides are thermally stable and chromatographically distinct.
Protocol: 3-NPH Derivatization of Short-Chain Fatty Acids
Target Audience: Bioanalytical Chemists
Reagents:
-
200 mM 3-NPH in 50% aqueous methanol.
-
120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in methanol.
Step-by-Step Workflow:
-
Sample Prep: Mix 40 µL of biological sample (plasma/urine) with 20 µL of internal standard.
-
Coupling Reaction: Add 40 µL of 120 mM EDC/Pyridine solution and 40 µL of 200 mM 3-NPH solution.
-
Incubation: Vortex and incubate at 40°C for 30 minutes . (Heat is required to drive the reaction to completion for sterically hindered acids).
-
Quenching: Add 0.1% Formic acid/Water to quench the reaction.
-
Analysis: Inject into LC-MS/MS (Negative Ion Mode).
Visualization: Derivatization Workflow
Caption: 3-NPH derivatization workflow for enhancing carboxylic acid detection in LC-MS.
Handling, Safety & Stability
Core Safety Directive: Hydrazine derivatives are potent reducing agents and potential alkylating agents. They must be handled as suspected carcinogens .
-
Toxicity: Acute toxicity via oral (H302), dermal (H312), and inhalation (H332) routes.[7]
-
Skin Sensitization: May cause allergic skin reactions.
-
Decomposition: Emits toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl) upon thermal decomposition.
Self-Validating Storage Protocol:
-
Visual Check: The powder should be yellow.[5][11] If it turns dark brown or black, significant oxidation has occurred; discard.
-
Hygroscopicity: Store in a desiccator. If the powder clumps significantly, recrystallize from Ethanol/HCl before use in sensitive synthesis.
-
Quenching Spills: Do not wipe dry. Treat spills with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality to inert nitrogen gas before cleanup.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[8][9][12] Chemical Reviews, 63(4), 373–401. Link
-
Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry, 85(12), 5965–5973. Link
-
Sigma-Aldrich. "Safety Data Sheet: 3-Nitrophenylhydrazine hydrochloride."[4] Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-Nitrophenylhydrazine hydrochloride | 636-95-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Nitrophenylhydrazine 98 636-95-3 [sigmaaldrich.com]
- 5. CAS 636-95-3: Hydrazine, (3-nitrophenyl)-, hydrochloride (… [cymitquimica.com]
- 6. 3-硝基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 10. mdpi.com [mdpi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
